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molecular formula C10H11BrClNO2 B582134 tert-Butyl 3-bromo-6-chloropicolinate CAS No. 1235036-15-3

tert-Butyl 3-bromo-6-chloropicolinate

Cat. No. B582134
M. Wt: 292.557
InChI Key: JKGXLKXQUDHRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883784B2

Procedure details

To a solution of 2-chloro-5-bromo picolinic acid (4 g) and pyridine (9.2 mL) in t-butanol (33 mL) at 0° C. was added p-toluenesulfonyl chloride (7.7 g). The resulting mixture was stirred at room temperature for 12 hours. Saturated aqueous NaHCO3 solution was added, and the resulting mixture was extracted with ethyl acetate. The combined organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to provide the title compound.
Name
2-chloro-5-bromo picolinic acid
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1(C(O)=O)[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][NH:3]1.N1C=CC=CC=1.[C:18]1([CH3:28])[CH:23]=CC(S(Cl)(=O)=O)=C[CH:19]=1.[C:29]([O-:32])(O)=[O:30].[Na+]>C(O)(C)(C)C>[Br:8][C:5]1[C:4]([C:29]([O:32][C:18]([CH3:28])([CH3:23])[CH3:19])=[O:30])=[N:3][C:2]([Cl:1])=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
2-chloro-5-bromo picolinic acid
Quantity
4 g
Type
reactant
Smiles
ClC1(NC=C(C=C1)Br)C(=O)O
Name
Quantity
9.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
7.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)Cl)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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